molecular formula C10H12N2OS B5509563 2-(2-methylsulfanylbenzimidazol-1-yl)ethanol

2-(2-methylsulfanylbenzimidazol-1-yl)ethanol

Cat. No.: B5509563
M. Wt: 208.28 g/mol
InChI Key: PLWXCEVAMRVDIS-UHFFFAOYSA-N
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Description

2-(2-Methylsulfanylbenzimidazol-1-yl)ethanol is a compound with the molecular formula C10H12N2OS It consists of a benzimidazole ring substituted with a methylsulfanyl group at the 2-position and an ethanol group at the 1-position

Properties

IUPAC Name

2-(2-methylsulfanylbenzimidazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-14-10-11-8-4-2-3-5-9(8)12(10)6-7-13/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWXCEVAMRVDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylsulfanylbenzimidazol-1-yl)ethanol typically involves the reaction of 2-mercaptobenzimidazole with an appropriate alkylating agent. One common method is the alkylation of 2-mercaptobenzimidazole with 2-chloroethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylsulfanylbenzimidazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield different reduced forms.

    Substitution: The ethanol group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

Scientific Research Applications

2-(2-Methylsulfanylbenzimidazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylsulfanylbenzimidazol-1-yl)ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylsulfanylbenzimidazole): Lacks the ethanol group but shares the benzimidazole and methylsulfanyl moieties.

    2-(2-Hydroxybenzimidazol-1-yl)ethanol: Similar structure but with a hydroxyl group instead of a methylsulfanyl group.

    2-(2-Methylsulfanylbenzimidazol-1-yl)acetic acid: Contains an acetic acid group instead of an ethanol group.

Uniqueness

2-(2-Methylsulfanylbenzimidazol-1-yl)ethanol is unique due to the presence of both the methylsulfanyl and ethanol groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

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